7-[(3-Methoxyphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid 7-[(3-Methoxyphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC0748095
InChI: InChI=1S/C18H19NO4/c1-23-10-4-2-3-9(7-10)19-17(20)15-11-5-6-12(14-8-13(11)14)16(15)18(21)22/h2-7,11-16H,8H2,1H3,(H,19,20)(H,21,22)
SMILES: COC1=CC=CC(=C1)NC(=O)C2C3C=CC(C2C(=O)O)C4C3C4
Molecular Formula: C18H19NO4
Molecular Weight: 313.3 g/mol

7-[(3-Methoxyphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid

CAS No.:

Cat. No.: VC0748095

Molecular Formula: C18H19NO4

Molecular Weight: 313.3 g/mol

* For research use only. Not for human or veterinary use.

7-[(3-Methoxyphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid -

Specification

Molecular Formula C18H19NO4
Molecular Weight 313.3 g/mol
IUPAC Name 7-[(3-methoxyphenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid
Standard InChI InChI=1S/C18H19NO4/c1-23-10-4-2-3-9(7-10)19-17(20)15-11-5-6-12(14-8-13(11)14)16(15)18(21)22/h2-7,11-16H,8H2,1H3,(H,19,20)(H,21,22)
Standard InChI Key BTBDDWHUYILONR-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)NC(=O)C2C3C=CC(C2C(=O)O)C4C3C4
Canonical SMILES COC1=CC=CC(=C1)NC(=O)C2C3C=CC(C2C(=O)O)C4C3C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator